molecular formula C10H11F3 B13918132 5-Ethyl-3-methylbenzotrifluoride

5-Ethyl-3-methylbenzotrifluoride

Cat. No.: B13918132
M. Wt: 188.19 g/mol
InChI Key: ILJLVWWWLWSARH-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylbenzotrifluoride is an organic compound with the molecular formula C10H11F3. It is a derivative of benzotrifluoride, characterized by the presence of an ethyl group and a methyl group on the benzene ring. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylbenzotrifluoride typically involves the alkylation of benzotrifluoride derivatives. One common method is the Friedel-Crafts alkylation, where benzotrifluoride reacts with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methylbenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group can influence the reactivity of the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form hydrocarbons.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

5-Ethyl-3-methylbenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: It is used in the manufacture of specialty chemicals, including solvents and coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylbenzotrifluoride involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the electronic properties of the benzene ring, making it more reactive towards electrophiles. The compound can participate in various pathways, including those involving electrophilic aromatic substitution and radical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzotrifluoride (C7H5F3): The parent compound with a trifluoromethyl group attached to the benzene ring.

    4-Ethylbenzotrifluoride (C9H9F3): A similar compound with an ethyl group at the para position relative to the trifluoromethyl group.

    3-Methylbenzotrifluoride (C8H7F3): A compound with a methyl group at the meta position relative to the trifluoromethyl group.

Uniqueness

5-Ethyl-3-methylbenzotrifluoride is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and applications. The combination of these substituents with the trifluoromethyl group makes it a valuable compound in various chemical processes.

Properties

Molecular Formula

C10H11F3

Molecular Weight

188.19 g/mol

IUPAC Name

1-ethyl-3-methyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3/c1-3-8-4-7(2)5-9(6-8)10(11,12)13/h4-6H,3H2,1-2H3

InChI Key

ILJLVWWWLWSARH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)C(F)(F)F

Origin of Product

United States

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